molecular formula C25H29ClN4O4 B3405084 Methyl 6-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1252928-14-5

Methyl 6-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B3405084
CAS No.: 1252928-14-5
M. Wt: 485.0
InChI Key: GCUSPYITZNWZHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by:

  • A tetrahydropyrimidine core with a 2-oxo functional group.
  • A piperazine moiety substituted with a 2-chlorophenyl group at the N4 position.
  • A 4-ethoxyphenyl group at the C4 position of the pyrimidine ring.
  • A methyl ester at the C5 position.

Its synthesis likely involves Biginelli-type multicomponent reactions or post-functionalization of the piperazine group .

Properties

IUPAC Name

methyl 6-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-4-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29ClN4O4/c1-3-34-18-10-8-17(9-11-18)23-22(24(31)33-2)20(27-25(32)28-23)16-29-12-14-30(15-13-29)21-7-5-4-6-19(21)26/h4-11,23H,3,12-16H2,1-2H3,(H2,27,28,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUSPYITZNWZHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CN3CCN(CC3)C4=CC=CC=C4Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share the tetrahydropyrimidine core and piperazine/aryl modifications (Table 1):

Compound Name / ID Key Substituents Molecular Formula Molecular Weight Reported Activities References
Target Compound 4-(4-Ethoxyphenyl), 2-chlorophenyl-piperazine, methyl ester C25H27ClN4O5* ~522.97* Not explicitly reported
Ethyl 4-(2-chlorophenyl)-6-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-oxo-tetrahydropyrimidine-5-carboxylate 4-(2-Chlorophenyl), 3-chlorophenyl-piperazine, ethyl ester C25H26Cl2N4O3 517.41 Not reported
Ethyl 4-(2-chlorophenyl)-6-{[4-(4-methoxybenzoyl)piperazin-1-yl]methyl}-1-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate 4-(2-Chlorophenyl), 4-methoxybenzoyl-piperazine, ethyl ester, 1-methyl C27H31ClN4O5 527.02 Not reported
4-(Furan-2-yl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate esters 4-Furyl, 2-thioxo, methyl ester C11H12N2O3S* ~252.29* Antioxidant (IC50: 0.6 mg/ml)
Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate 4-Pyrazolyl, 6-methyl, ethyl ester C18H20ClN3O3 361.82 Anticancer, antibacterial

*Estimated based on structural similarity.

Key Observations:

Piperazine Modifications :

  • The target compound’s 2-chlorophenyl-piperazine differs from the 3-chlorophenyl-piperazine in and the 4-methoxybenzoyl-piperazine in . These substituents influence electronic properties (e.g., electron-withdrawing Cl vs. electron-donating OCH3) and steric bulk, which may alter receptor binding or metabolic stability .
  • The ethyl ester in and versus the methyl ester in the target compound affects lipophilicity (logP: ~2.88 in vs. estimated ~3.1 for the target) and hydrolysis rates .

Tetrahydropyrimidine Core Variations: The 2-thioxo group in enhances radical scavenging activity compared to the 2-oxo group in the target compound .

Pharmacological Implications :

  • Antioxidant activity in correlates with the 2-thioxo group, absent in the target compound.
  • The pyrazolyl group in confers antibacterial activity, suggesting that the target’s ethoxyphenyl group may direct bioactivity toward different targets (e.g., CNS receptors) .

Physicochemical and ADME Properties

  • Hydrogen Bonding: The target compound’s 1 H-bond donor (NH of tetrahydropyrimidine) and 9 H-bond acceptors (carbonyls, ethers) suggest moderate solubility, similar to (logSw = -3.57) .

Q & A

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions affect yield and purity?

The synthesis typically involves multi-step organic reactions, including condensation, cyclization, and functional group modifications. Key steps include:

  • Step 1 : Formation of the tetrahydropyrimidine core via Biginelli-like condensation of urea, an aldehyde (e.g., 4-ethoxyphenylaldehyde), and a β-keto ester.
  • Step 2 : Introduction of the piperazine moiety via nucleophilic substitution or reductive amination, using 4-(2-chlorophenyl)piperazine as a precursor.
  • Step 3 : Esterification or transesterification to finalize the carboxylate group. Optimization : Use polar aprotic solvents (e.g., DCM, DMF) for cyclization steps, and maintain temperatures between 60–80°C to balance reaction rate and decomposition risks. Catalysts like triethylamine improve nucleophilic substitution efficiency .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent placement, particularly for distinguishing piperazine and tetrahydropyrimidine proton environments.
  • HPLC : Validates purity (>95%) and monitors reaction progress; reverse-phase C18 columns with acetonitrile/water gradients are standard.
  • X-ray Crystallography : Resolves stereochemical ambiguities (e.g., chair vs. boat conformations of the tetrahydropyrimidine ring) .

Q. How does the compound’s solubility profile influence in vitro assay design?

The compound’s low aqueous solubility (due to hydrophobic aryl and piperazine groups) necessitates dissolution in DMSO or ethanol (≤1% v/v). For cell-based assays, verify solvent compatibility via cytotoxicity controls. Dynamic light scattering (DLS) can assess colloidal aggregation, which may lead to false-positive bioactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data between this compound and structurally related analogs?

Discrepancies often arise from subtle structural variations. For example:

  • Piperazine Substitution : Replacing the 2-chlorophenyl group with a benzyl group (as in ) reduces serotonin receptor affinity but increases dopamine D2 binding.
  • Core Modifications : Pyrimidine-to-quinazoline substitutions () alter kinase inhibition profiles. Methodology : Perform comparative molecular docking studies (e.g., AutoDock Vina) to map binding interactions and validate with radioligand displacement assays .

Q. What strategies optimize synthetic yields for large-scale production in academic settings?

  • Microwave-Assisted Synthesis : Reduces reaction times for cyclization steps (e.g., from 12 hours to 30 minutes) while maintaining yields >80%.
  • Flow Chemistry : Minimizes intermediate degradation in air/moisture-sensitive steps.
  • Quality Control : Use in-line FTIR to monitor key intermediates and automate purification via flash chromatography .

Q. How do thermal stability studies inform formulation and storage protocols?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal:

  • Decomposition Onset : ~180°C, indicating stability at room temperature.
  • Hydration Sensitivity : Hygroscopic behavior necessitates anhydrous storage (argon atmosphere, desiccants).
  • Polymorphism Screening : Identify stable crystalline forms via slurry experiments to prevent batch variability .

Q. What computational methods predict the compound’s metabolic fate and toxicity?

  • ADMET Prediction : Tools like SwissADME estimate CYP450 metabolism (e.g., CYP3A4-mediated oxidation of the ethoxyphenyl group).
  • Toxicity Profiling : Use ProTox-II to flag potential hepatotoxicity risks from the chlorophenyl moiety. Experimental validation via Ames tests and mitochondrial toxicity assays (e.g., Seahorse XF Analyzer) is critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.